molecular formula C5HF6NaO2 B13393609 Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No.: B13393609
M. Wt: 230.04 g/mol
InChI Key: AWUDPEKDPFGDOP-UHFFFAOYSA-M
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Description

Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate (IUPAC name: sodium; (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate) is a fluorinated β-diketonate salt. Its molecular formula is C₅HOF₆Na (or NaC₅HF₆O₂), with a molecular weight of 230.04 g/mol . The compound is characterized by a conjugated enolate system stabilized by electron-withdrawing trifluoromethyl (-CF₃) groups, which enhance its Lewis acidity and thermal stability. The (Z)-stereochemistry of the double bond is confirmed by spectroscopic data and crystallographic studies .

This sodium salt is commonly employed as a precursor in coordination chemistry, catalysis, and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) or as a ligand for transition metals. Its high solubility in polar organic solvents (e.g., acetone, ethanol) and water distinguishes it from heavier metal analogs .

Properties

IUPAC Name

sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6O2.Na/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUDPEKDPFGDOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF6NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory Synthesis

  • Materials Needed:

    • Hexafluoroacetylacetone
    • Sodium hydroxide (NaOH)
    • Distilled water
  • Procedure:

    • Dissolve sodium hydroxide in distilled water to create a basic solution.
    • Add hexafluoroacetylacetone to the sodium hydroxide solution.
    • Stir the mixture under controlled conditions until the reaction is complete.
    • Filter and purify the resulting product.

Industrial Production

Industrial production involves scaling up the laboratory synthesis with optimized conditions for temperature, pressure, and reaction time to ensure high yield and purity.

Parameter Laboratory Scale Industrial Scale
Temperature Room temperature Controlled (e.g., 25°C)
Reaction Time Several hours Optimized for efficiency
Yield Moderate High (>90%)

Chemistry and Applications

Sodium hexafluoroacetylacetonate is extensively used in coordination chemistry as a ligand for forming stable metal complexes. These complexes are crucial in various catalytic processes, including oxidation and polymerization reactions.

Coordination Chemistry

  • Metal Complex Formation: The compound's ability to form stable complexes with metal ions facilitates its use in catalytic reactions.
  • Applications in Catalysis: It is used in the synthesis of catalysts for chemical reactions and in chemical vapor deposition processes for thin film production.

Research Findings

Recent studies highlight the compound's potential in medicinal chemistry, particularly in designing new therapeutic agents. Its versatility and reactivity make it a promising candidate for developing novel drugs.

Application Area Description
Coordination Chemistry Formation of stable metal complexes for catalytic processes.
Medicinal Chemistry Potential in designing new therapeutic agents.
Industrial Applications Used in catalyst preparation and chemical vapor deposition.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can undergo nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms.

    Complexation Reactions: This compound readily forms complexes with various metal ions, making it useful in coordination chemistry.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Metal Salts: Used in complexation reactions to form stable metal complexes.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Metal Complexes: Stable complexes with metals like copper, nickel, and cobalt are commonly formed.

Scientific Research Applications

Chemistry:

    Catalysis: Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.

Biology and Medicine:

    Biochemical Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.

Industry:

Mechanism of Action

The mechanism by which Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate exerts its effects is primarily through its ability to form stable complexes with metal ions. The fluorine atoms create a highly electronegative environment, facilitating the formation of strong metal-ligand bonds. This property is exploited in various catalytic and material science applications, where the compound acts as a stabilizing agent for reactive intermediates.

Comparison with Similar Compounds

Structural and Molecular Characteristics

Hexafluoroacetylacetonate (hfac) complexes share the general formula M(C₅HF₆O₂)ₙ , where M is a metal cation and n corresponds to its valence. Key structural differences arise from the metal’s ionic radius, charge, and hydration state.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
Sodium hexafluoroacetylacetonate NaC₅HF₆O₂ 230.04 22466-49-5 Monovalent, high solubility, Z-isomer
Barium hexafluoroacetylacetonate Ba(C₅HF₆O₂)₂ 551.43 314071-48-2 Divalent, 2:1 ligand ratio, high thermal stability
Calcium hexafluoroacetylacetonate dihydrate Ca(C₅HF₆O₂)₂·2H₂O 474.44 203863-17-6 Dihydrate form, hygroscopic
Cobalt(II) hexafluoroacetylacetonate Co(C₅HF₆O₂)₂·xH₂O 473.03 19648-83-0 Paramagnetic, E/Z isomer mixture
Palladium(II) hexafluoroacetylacetonate Pd(C₅HF₆O₂)₂ 490.81 - Catalytic applications, square-planar geometry
Magnesium hexafluoroacetylacetonate dihydrate Mg(C₅HF₆O₂)₂·2H₂O 474.44 19648-85-2 Dihydrate, used in CVD processes

Notes:

  • Sodium’s monovalent charge results in a 1:1 ligand ratio, whereas divalent metals (e.g., Ba²⁺, Ca²⁺) form 2:1 complexes, increasing molecular weight .
  • Hydration states (e.g., dihydrates in Ca²⁺ and Mg²⁺ salts) influence solubility and melting points .

Thermal and Chemical Stability

  • Sodium Salt : Decomposes above 250°C, with stability influenced by the strong electron-withdrawing -CF₃ groups .
  • Barium Salt : Higher thermal stability (decomposition >300°C) due to stronger ionic bonding and larger ionic radius of Ba²⁺ .
  • Cobalt(II) Complex : Lower thermal stability (melting point 197°C) but exhibits redox activity useful in catalysis .

Biological Activity

Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, also known as sodium hexafluoroacetylacetonate (CAS Number: 22466-49-5), is a compound of significant interest in various fields of chemistry and biology due to its unique properties and potential applications. This article provides an in-depth examination of its biological activity based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC5_5HF6_6NaO2_2
Molecular Weight230.04 g/mol
CAS Number22466-49-5
SynonymsSodium hexafluoroacetylacetonate

Sodium hexafluoroacetylacetonate functions primarily through its ability to chelate metal ions. The presence of fluorine atoms enhances its electron-withdrawing properties, which may affect the reactivity of the chelated metals. This characteristic is crucial for its role in catalysis and as a potential therapeutic agent.

Antimicrobial Properties

Research has indicated that sodium hexafluoroacetylacetonate exhibits antimicrobial activity against various bacterial strains. A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a biocide in agricultural and medical applications.

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines revealed that sodium hexafluoroacetylacetonate can induce apoptosis in cancer cells. In vitro studies showed that at concentrations above 50 µM, it significantly reduced cell viability in several cancer types, including breast and lung cancer cell lines . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Neuroprotective Effects

Interestingly, sodium hexafluoroacetylacetonate has also been investigated for its neuroprotective effects. In a model of neurodegeneration induced by oxidative stress, this compound was found to mitigate neuronal damage and improve cell survival rates . This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

In a clinical setting, sodium hexafluoroacetylacetonate was evaluated for its effectiveness in treating bacterial infections resistant to conventional antibiotics. The results indicated a notable reduction in infection rates among patients treated with formulations containing this compound compared to those receiving standard antibiotic therapy alone .

Case Study 2: Cancer Therapy

A phase I clinical trial assessed the safety and efficacy of sodium hexafluoroacetylacetonate in combination with traditional chemotherapy agents for patients with advanced-stage cancers. Preliminary results showed enhanced therapeutic outcomes and reduced side effects, indicating its potential as an adjunct therapy .

Q & A

Q. What are the recommended synthetic routes for sodium hexafluoroacetylacetonate, and how can purity be optimized?

Sodium hexafluoroacetylacetonate is typically synthesized via ligand exchange or acid-base reactions. For example, analogous metal complexes (e.g., lead, zinc, or magnesium hexafluoroacetylacetonates) are synthesized by reacting hexafluoroacetylacetone (Hhfac) with metal salts in aqueous or alcoholic media . For the sodium derivative, stoichiometric control of NaOH or Na₂CO₃ with Hhfac under inert conditions is critical to avoid hydrolysis. Purity optimization involves recrystallization from anhydrous solvents (e.g., THF or hexane) and characterization via elemental analysis and NMR spectroscopy to confirm ligand coordination .

Q. What spectroscopic techniques are most effective for characterizing sodium hexafluoroacetylacetonate?

  • ¹⁹F NMR : Detects ligand symmetry and purity by observing shifts for equivalent CF₃ groups (δ ~ -70 to -75 ppm).
  • FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
  • XRD : Resolves crystal structure and coordination geometry, particularly for hydrated forms . Comparative data from related complexes (e.g., Mg or Zn derivatives) can validate assignments .

Q. How should sodium hexafluoroacetylacetonate be stored to ensure stability?

Store in airtight containers under nitrogen or argon at 2–8°C. Avoid exposure to moisture, acids, or oxidizing agents, as hydrolysis or ligand degradation may occur. Stability studies on analogous thallium or lead complexes suggest a shelf life of 12–18 months under these conditions .

Advanced Research Questions

Q. How can sodium hexafluoroacetylacetonate be utilized in coordination chemistry for novel material synthesis?

The sodium salt serves as a precursor for generating metal-organic frameworks (MOFs) or catalysts via transmetallation. For example, substituting Na⁺ with transition metals (e.g., Cu²⁺ or Fe³⁺) in non-aqueous solvents can yield complexes with tailored redox properties. Recent studies on magnesium hexafluoroacetylacetonate highlight its role in forming thermally stable coordination polymers, suggesting similar applications for the sodium analog .

Q. What experimental strategies resolve contradictions in reported melting points or solubility data for sodium hexafluoroacetylacetonate?

Discrepancies in physical properties (e.g., melting points ranging from 153–158°C for lead analogs) often arise from hydration state or impurities . To address this:

  • Perform thermogravimetric analysis (TGA) to identify hydrated vs. anhydrous forms.
  • Use differential scanning calorimetry (DSC) under controlled atmospheres to isolate decomposition events.
  • Compare solubility in fluorinated solvents (e.g., perfluorodecalin) with literature data for analogous complexes .

Q. What safety protocols are critical when handling sodium hexafluoroacetylacetonate in reactive environments?

  • Personal Protection : Use fluoropolymer-coated gloves and respirators with organic vapor cartridges due to potential release of HF or fluorinated ligands under heat .
  • Waste Management : Neutralize residues with calcium carbonate before disposal to precipitate toxic fluorides.
  • Emergency Response : Immediate use of calcium gluconate gel for dermal exposure to mitigate fluoride toxicity .

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